3-(1-Benzofuran-2-YL)pyridine
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Overview
Description
3-(1-Benzofuran-2-YL)pyridine is a heterocyclic compound that features a benzofuran ring fused with a pyridine ring
Preparation Methods
The synthesis of 3-(1-Benzofuran-2-YL)pyridine can be achieved through several methods. One common synthetic route involves the cyclization of 2-(3-pyridyl)phenol with appropriate reagents under specific conditions. For instance, a palladium-catalyzed cross-coupling reaction can be employed to form the benzofuran ring. Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
3-(1-Benzofuran-2-YL)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the pyridine ring.
Substitution: Electrophilic substitution reactions can occur at the benzofuran ring, especially at positions ortho and para to the oxygen atom. Common reagents include halogens and nitrating agents.
Scientific Research Applications
3-(1-Benzofuran-2-YL)pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Industry: In the industrial sector, this compound is used in the development of organic electronic materials and as a precursor for various chemical syntheses.
Mechanism of Action
The mechanism of action of 3-(1-Benzofuran-2-YL)pyridine involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the derivatives of the compound being studied .
Comparison with Similar Compounds
3-(1-Benzofuran-2-YL)pyridine can be compared with other benzofuran derivatives, such as:
2-(2-Pyridyl)benzofuran: Similar in structure but with the pyridine ring attached at a different position, leading to different chemical and biological properties.
2-(4-Pyridyl)benzofuran: Another isomer with the pyridine ring at the fourth position, which also exhibits unique properties.
Benzothiophene: A sulfur analog of benzofuran, which has different electronic and chemical characteristics.
Properties
Molecular Formula |
C13H9NO |
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Molecular Weight |
195.22 g/mol |
IUPAC Name |
3-(1-benzofuran-2-yl)pyridine |
InChI |
InChI=1S/C13H9NO/c1-2-6-12-10(4-1)8-13(15-12)11-5-3-7-14-9-11/h1-9H |
InChI Key |
OWGBSRBTVUFAMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CN=CC=C3 |
Origin of Product |
United States |
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